Avasimibe

Catalog No.
S519820
CAS No.
166518-60-1
M.F
C29H43NO4S
M. Wt
501.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avasimibe

CAS Number

166518-60-1

Product Name

Avasimibe

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

Molecular Formula

C29H43NO4S

Molecular Weight

501.7 g/mol

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2,6-bis(1-methylethyl)phenyl ((2,4,6-tris(1-methylethyl)phenyl)acetyl)sulfamate, avasimibe, avasimibe sodium, CI 1011, CI-1011

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

The exact mass of the compound Avasimibe is 501.29128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Avasimibe (CAS 166518-60-1), also known as CI-1011, is a highly lipophilic, orally bioavailable dual inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT1/SOAT1 and ACAT2/SOAT2) [1]. In procurement and material selection, it serves as the benchmark pharmacological tool for blocking cholesterol esterification across both cardiovascular and oncological research [2]. Its primary utility lies in its ability to modulate lipid raft dynamics, prevent macrophage foam cell formation, and disrupt cholesteryl ester storage in lipid droplets. Because of its specific dual-isoform affinity and established pharmacokinetic profile, Avasimibe is prioritized over crude lipid-lowering agents for precise mechanistic studies targeting the ACAT/SOAT pathway, particularly where systemic lipid modulation is required[1].

Substituting Avasimibe with generic statins, crude lipid modulators, or strictly isoform-selective inhibitors fundamentally alters experimental outcomes and invalidates comparative models. Statins block de novo cholesterol synthesis and often trigger a restorative feedback upregulation of ACAT enzymes, confounding esterification data [1]. Conversely, highly selective ACAT1 inhibitors (such as K-604) fail to suppress systemic serum cholesterol or adequately disrupt ACAT2-dominant processes, making them unsuitable for holistic lipid metabolism models [2]. Furthermore, Avasimibe's specific chemical structure allows it to reduce cholesteryl esters without triggering the cytotoxic accumulation of intracellular free cholesterol seen with earlier-generation ACAT inhibitors, making it strictly non-interchangeable for sensitive cell-viability and macrophage foam cell assays [3].

Dual Isoform Inhibition for Systemic Lipid Modulation

For in vivo models requiring comprehensive lipid modulation, Avasimibe provides necessary dual inhibition of both ACAT1 and ACAT2, whereas selective inhibitors like K-604 only target ACAT1[1]. Because ACAT2 plays a critical role in the intestine and liver, Avasimibe successfully reduces systemic serum cholesterol levels by preventing apolipoprotein B-containing lipoprotein synthesis. In contrast, K-604 fails to affect systemic serum cholesterol levels or intracellular cholesterol internalization [1].

Evidence DimensionSystemic Serum Cholesterol Modulation
Target Compound DataAvasimibe (Dual ACAT1/2 inhibitor; successfully reduces systemic serum cholesterol)
Comparator Or BaselineK-604 (ACAT1-selective inhibitor; does not affect systemic cholesterol)
Quantified DifferenceAvasimibe blocks systemic apolipoprotein B synthesis; K-604 yields 0% systemic reduction.
ConditionsIn vivo systemic cholesterol metabolism tracking

Buyers must select Avasimibe over ACAT1-selective analogs when the experimental design requires systemic serum lipid reduction rather than localized tissue-specific inhibition.

Precursor Suitability for HSA-Nanoencapsulation and Intravenous Delivery

A major procurement challenge for lipophilic compounds is in vivo delivery. Free Avasimibe is sparingly soluble in aqueous buffers. However, it demonstrates high processability for Human Serum Albumin (HSA) nanoencapsulation, forming 'Avasimin'[1]. This formulation increases the water solubility of Avasimibe by 10-fold compared to the unformulated crystalline drug. When administered intravenously, this HSA-formulated Avasimibe achieves a tumor bioavailability of 17.8 μg/g (34 μM), which is a 4-fold increase in systemic exposure (AUC = 136.36 μg·h/mL) compared to standard oral administration of free Avasimibe (AUC = 14.92 μg·h/mL at 15 mg/kg) [1].

Evidence DimensionAqueous Solubility and Tumor Bioavailability
Target Compound DataHSA-formulated Avasimibe (10-fold solubility increase; AUC 136.36 μg·h/mL)
Comparator Or BaselineFree oral Avasimibe (Poor aqueous solubility; AUC 14.92 μg·h/mL)
Quantified Difference10-fold increase in water solubility; 9.1-fold increase in systemic AUC.
ConditionsIntravenous Avasimin (7.5 mg/kg avasimibe equivalent) vs Oral free avasimibe (15 mg/kg) in PC3 tumor xenograft mice.

Justifies the procurement of Avasimibe as a highly formattable precursor for advanced nanoparticle delivery systems in solid tumor oncology models.

Superior Efficacy in ACAT2-Dominant Viral Replication Models

In viral replication assays where ACAT2 plays a dominant role, Avasimibe significantly outperforms ACAT1-biased inhibitors. In a SARS-CoV-2 pseudoparticle infection and replicon model, Avasimibe disrupted the association of ACE2 and GM1 lipid rafts, yielding an IC50 of 4.60 μM [1]. In direct comparison, the ACAT1 inhibitor Nevanimibe demonstrated drastically reduced antiviral activity with an IC50 of 27.4 μM [1].

Evidence DimensionAntiviral Replication Inhibition (IC50)
Target Compound DataAvasimibe (IC50 = 4.60 μM)
Comparator Or BaselineNevanimibe (IC50 = 27.4 μM)
Quantified DifferenceAvasimibe is 5.9-fold more potent in blocking viral replication.
ConditionsSARS-CoV-2 viral replicon model in Vero-TMPRSS2 cells.

Essential for virology researchers selecting a chemical probe; Avasimibe provides the necessary ACAT2-driven lipid raft disruption that ACAT1-selective inhibitors lack.

Reproducibility and Safety in Macrophage Lipid Loading Assays

Early-generation ACAT inhibitors often caused cytotoxic accumulation of intracellular free cholesterol, limiting their utility in long-term cellular assays. Avasimibe overcomes this limitation. In THP-1 macrophage lipid loading assays, simultaneous incubation with Avasimibe (0.2 μM) and acetyl-LDL caused a 70% reduction in cellular cholesteryl ester content [1]. Crucially, this reduction is not accompanied by the toxic accumulation of intracellular free cholesterol, demonstrating a superior in vitro safety profile compared to baseline legacy ACAT inhibitors[1].

Evidence DimensionIntracellular Free Cholesterol Accumulation
Target Compound DataAvasimibe (70% cholesteryl ester reduction with NO free cholesterol accumulation)
Comparator Or BaselineLegacy ACAT inhibitors (Cause cytotoxic free cholesterol accumulation)
Quantified DifferenceComplete avoidance of free cholesterol toxicity while maintaining 70% target inhibition.
ConditionsTHP-1 cells incubated sequentially and simultaneously with acetyl-LDL and 0.2 μM inhibitor.

Ensures reliable, non-toxic baseline data in macrophage foam cell and atherosclerosis models, preventing confounding cell-death artifacts.

Systemic Atherosclerosis and Macrophage Foam Cell Modeling

Avasimibe is the preferred dual ACAT1/2 inhibitor for in vivo atherosclerosis models requiring systemic reduction of apolipoprotein B-containing lipoproteins. Its unique ability to reduce cholesteryl esters by up to 70% in THP-1 macrophages without triggering cytotoxic free cholesterol accumulation makes it the optimal choice for long-term foam cell viability assays[1].

Nanoparticle Formulation for Solid Tumor Oncology

Due to its high compatibility with Human Serum Albumin (HSA) encapsulation, Avasimibe is highly suitable for advanced formulation workflows. Researchers targeting cholesterol esterification in prostate (PC3) or colon cancer xenografts should procure Avasimibe to formulate 'Avasimin', which provides a 10-fold increase in aqueous solubility and a 4-fold boost in tumor bioavailability over free oral dosing[2].

Viral Lipid Raft Disruption and Entry Assays

For virology workflows investigating viral entry and replication complexes (such as SARS-CoV-2), Avasimibe is strictly prioritized over ACAT1-selective inhibitors like Nevanimibe. Its potent dual inhibition (specifically its ACAT2 activity) is required to effectively disrupt ACE2/GM1 lipid rafts, achieving single-digit micromolar IC50 efficacy where selective analogs fail [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

501.29128003 Da

Monoisotopic Mass

501.29128003 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28LQ20T5RC

Drug Indication

Investigated for use/treatment in peripheral vascular disease.

Pharmacology

Avasimibe is an orally bioavailable inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that prevents cholesterol deposition in the arterial wall. Research was discontinued due to difficulties in assaying the effects of avasimibe on preventing plaque formation and due to its ability to increase the activity of Cytochrome P450 3A4, thus increasing the removal of other drugs from the body.

MeSH Pharmacological Classification

Cytochrome P-450 CYP3A Inducers

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Acyltransferases [EC:2.3.1.-]
SOAT [HSA:6646 8435] [KO:K00637]

Other CAS

166518-60-1

Wikipedia

Avasimibe

Dates

Last modified: 08-15-2023
1: Tardif JC, Grégoire J, L'Allier PL, Anderson TJ, Bertrand O, Reeves F, Title LM, Alfonso F, Schampaert E, Hassan A, McLain R, Pressler ML, Ibrahim R, Lespérance J, Blue J, Heinonen T, Rodés-Cabau J; Avasimibe and Progression of Lesions on UltraSound (A-PLUS) Investigators. Effects of the acyl coenzyme A:cholesterol acyltransferase inhibitor avasimibe on human atherosclerotic lesions. Circulation. 2004 Nov 23;110(21):3372-7. Epub 2004 Nov 8. PubMed PMID: 15533865.
2: Burnett JR, Telford DE, Barrett PH, Huff MW. The ACAT inhibitor avasimibe increases the fractional clearance rate of postprandial triglyceride-rich lipoproteins in miniature pigs. Biochim Biophys Acta. 2005 Dec 30;1738(1-3):10-8. Epub 2005 Dec 22. PubMed PMID: 16427354.
3: Lee SS, Li J, Tai JN, Ratliff TL, Park K, Cheng JX. Avasimibe encapsulated in human serum albumin blocks cholesterol esterification for selective cancer treatment. ACS Nano. 2015 Mar 24;9(3):2420-32. doi: 10.1021/nn504025a. Epub 2015 Feb 16. PubMed PMID: 25662106.
4: Bemlih S, Poirier MD, El Andaloussi A. Acyl-coenzyme A: cholesterol acyltransferase inhibitor Avasimibe affect survival and proliferation of glioma tumor cell lines. Cancer Biol Ther. 2010 Jun 15;9(12):1025-32. Epub 2010 Jun 24. PubMed PMID: 20404512.
5: Raal FJ, Marais AD, Klepack E, Lovalvo J, McLain R, Heinonen T. Avasimibe, an ACAT inhibitor, enhances the lipid lowering effect of atorvastatin in subjects with homozygous familial hypercholesterolemia. Atherosclerosis. 2003 Dec;171(2):273-9. PubMed PMID: 14644397.
6: Sahi J, Stern RH, Milad MA, Rose KA, Gibson G, Zheng X, Stilgenbauer L, Sadagopan N, Jolley S, Gilbert D, LeCluyse EL. Effects of avasimibe on cytochrome P450 2C9 expression in vitro and in vivo. Drug Metab Dispos. 2004 Dec;32(12):1370-6. Epub 2004 Aug 27. PubMed PMID: 15333513.

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